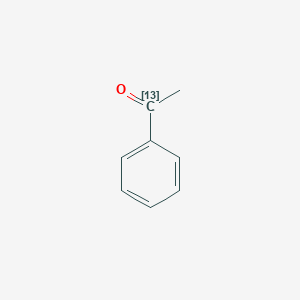

Acetophenone-alpha-13C

概要

説明

Acetophenone-alpha-13C is a stable isotope-labeled compound where the carbonyl carbon of acetophenone is replaced with the carbon-13 isotope. Acetophenone itself is an organic compound with the formula C8H8O, commonly used as a precursor in the synthesis of various chemicals. The isotope-labeled version, this compound, is particularly useful in scientific research for tracing and studying metabolic pathways, reaction mechanisms, and other applications where isotopic labeling is beneficial .

準備方法

Synthetic Routes and Reaction Conditions

Acetophenone-alpha-13C can be synthesized through several methods. One common method involves the reaction of benzoic acid-alpha-13C with methyllithium. This reaction proceeds under controlled conditions to yield this compound . Another method involves the selective oxidation of ethylbenzene using molecular oxygen, which is a more environmentally friendly approach compared to traditional methods .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized to ensure high yield and purity of the product. The use of isotopically labeled starting materials and careful control of reaction conditions are crucial for the successful production of this compound .

化学反応の分析

Alpha-Halogenation Reactions

Acetophenone-α-¹³C undergoes α-halogenation under mild conditions. A patented one-step method involves reacting it with halogenating agents (e.g., Br₂, Cl₂) in the presence of glycols (ethylene glycol, 1,2-propanediol) at 20–50°C (Table 1) . The reaction proceeds via enol intermediate formation, with glycol acting as both solvent and condensation agent.

Table 1: Alpha-Halogenation of Acetophenone-α-¹³C

| Halogenating Agent | Glycol Used | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Bromine | Ethylene | 30 | 3 | 93 |

| Chlorine | 1,2-PD | 50 | 5 | 89 |

The ¹³C label remains intact in the product (α-haloacetophenone glycol ketal), as confirmed by ¹H NMR (δ 3.85–4.25 ppm for glycol protons) and isotopic mass spectrometry .

Enzymatic Carboxylation

Acetophenone carboxylase (Apc) catalyzes the ATP-dependent carboxylation of acetophenone-α-¹³C to benzoylacetate in Aromatoleum aromaticum strain EbN1 . Key findings:

-

Mechanism : Two ATP molecules are hydrolyzed per carboxylation event. The reaction involves:

-

Phosphorylation of acetophenone-α-¹³C to phosphoenol-acetophenone at Apcα.

-

Carboxyphosphate formation from HCO₃⁻ at Apcα′.

-

Nucleophilic attack by carboxyphosphate on phosphoenol-acetophenone to form benzoylacetate.

-

-

Kinetics : Uncoupled ATPase activity occurs in the absence of either substrate (acetophenone or HCO₃⁻), with rates of 12–15 µmol/min/mg .

Table 2: Enzymatic Carboxylation Parameters

| Substrate | ATP Consumed (µmol/mg) | Product Yield (µmol/mg) |

|---|---|---|

| Acetophenone-α-¹³C | 2.1 ± 0.3 | 0.98 ± 0.1 |

Condensation and Cyclization

In catalytic synthesis, acetophenone-α-¹³C participates in Friedel-Crafts acylations. For example, with AlCl₃ and 2-chloroacetyl chloride, it forms 4-chloroacetophenone derivatives (yield: 91–95%) . The ¹³C label’s position is verified via:

-

¹³C NMR : Distinct signal at δ 197.8–198.2 ppm for the labeled carbonyl carbon .

-

IR Spectroscopy : C=O stretch at 1,684–1,691 cm⁻¹, unchanged from unlabeled analogs .

Spectral Data Reference

Table 3: Key Spectroscopic Signatures of Acetophenone-α-¹³C

| Technique | Data | Source |

|---|---|---|

| ¹³C NMR (CDCl₃) | δ 198.2 (¹³CO), 26.6 (CH₃) | |

| FT-IR | 1,685 cm⁻¹ (C=O stretch) | |

| Mass Spec (EI) | m/z 121 (M+1, 99% ¹³C purity) |

科学的研究の応用

Chemical Synthesis and Reaction Mechanisms

Isotope Labeling in Organic Synthesis

Acetophenone-alpha-13C is frequently utilized as a labeled precursor in organic synthesis. Its incorporation into complex organic molecules allows researchers to trace the pathways of chemical reactions and understand mechanisms more clearly. For instance, studies have shown that using stable isotopes can elucidate reaction pathways in synthetic organic chemistry by providing insights into the behavior of specific atoms during reactions .

Example Case Study: Mechanistic Studies

A notable study demonstrated the use of this compound in mechanistic investigations of chalcone derivatives, where isotopic labeling helped clarify the binding interactions with biological macromolecules, such as bovine serum albumin (BSA). This approach provided a detailed understanding of how structural modifications affect binding affinity and stability .

Pharmacological Studies

Drug Development and Pharmacokinetics

The compound is also employed in pharmacological research to study drug metabolism and pharmacokinetics. By using this compound as a tracer, researchers can monitor the absorption, distribution, metabolism, and excretion (ADME) of drugs in biological systems. This application is crucial for assessing the bioavailability of new pharmaceutical compounds .

Case Study: Antimicrobial Activity

Research has highlighted the potential of acetophenone derivatives in combating multidrug-resistant bacteria. By incorporating this compound into various antimicrobial agents, scientists were able to track metabolic pathways and evaluate the efficacy of these compounds against resistant strains such as Staphylococcus aureus. The isotopic labeling facilitated detailed studies on how these compounds interact with bacterial efflux pumps .

Biochemical Research

Metabolic Pathway Analysis

In biochemistry, stable isotopes like this compound are invaluable for studying metabolic pathways. They allow for precise measurements of metabolic fluxes within cells. For example, researchers have used this compound to investigate its role in metabolic processes related to energy production and biosynthesis in various organisms .

Case Study: Metabolomics

In metabolomics studies, this compound serves as an internal standard for quantifying metabolites in biological samples. Its unique mass signature enables accurate identification and quantification through techniques such as mass spectrometry, enhancing our understanding of metabolic changes under different physiological conditions .

Environmental Monitoring

Detection of Environmental Contaminants

this compound can also be applied in environmental science for tracking pollutants. Its isotopic signature helps distinguish between natural and anthropogenic sources of acetophenone in environmental samples, aiding in pollution assessment and regulatory compliance .

Data Tables

| Application Area | Specific Use Cases |

|---|---|

| Organic Chemistry | Mechanistic studies; reaction pathway tracing |

| Pharmacology | Drug metabolism studies; antimicrobial research |

| Biochemistry | Metabolic flux analysis; internal standard in metabolomics |

| Environmental Science | Pollution tracking; source identification |

作用機序

The mechanism of action of Acetophenone-alpha-13C is similar to that of unlabeled acetophenone. It primarily involves interactions with enzymes and other molecular targets in biological systems. For instance, acetophenone can be metabolized by alcohol dehydrogenase to form 1-phenylethanol, which is further oxidized to benzoic acid. The carbon-13 label allows researchers to track these transformations and study the metabolic pathways in detail .

類似化合物との比較

Similar Compounds

Acetophenone-beta-13C: Another isotopically labeled version where the beta carbon is labeled with carbon-13.

Acetophenone-alpha, beta-13C2: Both the alpha and beta carbons are labeled with carbon-13.

Acetophenone-beta, beta, beta-d3: The beta carbon is labeled with deuterium instead of carbon-13

Uniqueness

Acetophenone-alpha-13C is unique due to its specific labeling at the carbonyl carbon, which makes it particularly useful for studying reactions and pathways involving the carbonyl group. This specificity allows for more precise tracking and analysis compared to other labeled versions .

生物活性

Acetophenone-alpha-13C, a stable isotope-labeled derivative of acetophenone, has garnered attention in various fields due to its unique biological activities and applications. This article delves into the compound's biological activity, mechanisms of action, and its implications in scientific research.

Overview of this compound

This compound (CAS Number: 10383-88-7) is characterized by the substitution of the carbonyl carbon in acetophenone with the carbon-13 isotope. This modification enhances its utility in metabolic studies, reaction mechanisms, and pharmacokinetic research. The compound retains the core structure of acetophenone, which is an aromatic ketone with the formula C8H8O.

Target Interactions

This compound interacts with various biological targets, primarily influencing microbial activity. Notably, it has been shown to inhibit fungal growth by altering cell membrane permeability and affecting metabolic pathways associated with amino acids and short-chain fatty acids.

Biochemical Pathways

The compound's action is mediated through several biochemical pathways:

- Amino Acid Metabolism : It enriches cecum contents, impacting amino acid metabolism.

- Short-Chain Fatty Acid Metabolism : It influences the production and utilization of short-chain fatty acids, which are crucial for gut health and microbial ecology.

In Vitro Studies

Research indicates that this compound exhibits significant antifungal activity. For example, studies have demonstrated its efficacy against various fungal strains by disrupting cellular processes essential for growth and reproduction.

In Vivo Studies

Animal model studies have shown that varying dosages of this compound can lead to differential effects on metabolic processes. Higher concentrations tend to enhance the inhibition of fungal growth while potentially affecting host metabolism.

Case Studies

- Fungal Inhibition : A study conducted on Candida albicans revealed that this compound significantly reduced fungal viability in a dose-dependent manner. The mechanism was linked to altered membrane integrity and disrupted metabolic functions.

- Metabolic Tracing : In metabolic studies, researchers utilized this compound as a tracer to elucidate metabolic pathways in Escherichia coli. The incorporation of the isotope into metabolic products confirmed its role in various enzymatic reactions .

Summary of Key Findings

| Study Focus | Findings |

|---|---|

| Antifungal Activity | Inhibition of Candida albicans growth; disruption of cell membrane integrity |

| Metabolic Pathway Tracing | Effective tracer for studying metabolic pathways in E. coli |

| Enzyme Interaction | Influences enzyme activity related to amino acid and fatty acid metabolism |

Safety and Environmental Impact

While this compound is generally recognized as safe for laboratory use, its environmental impact should be considered, particularly regarding its degradation products and potential effects on non-target organisms. Further research is needed to fully understand its ecological footprint.

Future Directions

The unique properties of this compound suggest potential applications in developing new pesticides with innovative mechanisms of action. Additionally, its role in pharmacokinetics could be further explored to optimize drug formulations containing acetophenone moieties.

特性

IUPAC Name |

1-phenyl(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-88-7 | |

| Record name | 1-phenyl(1-13C)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。